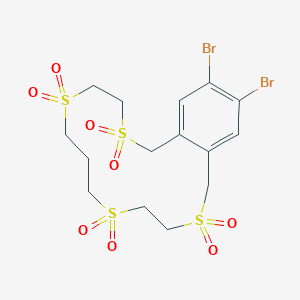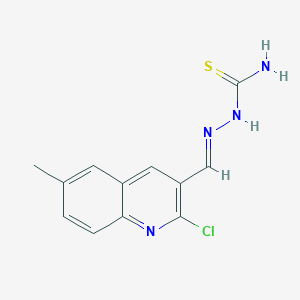
N-(2-aminopyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminopyridin-3-yl)benzamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was initially discovered as a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis, and has since been investigated for its ability to induce DNA damage and cell death in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-aminopyridin-3-yl)benzamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of deoxyribonucleotides, which are the building blocks of DNA. This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-aminopyridin-3-yl)benzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of other cancer therapies when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-aminopyridin-3-yl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for use in combination with other cancer therapies. However, one limitation is its potential toxicity to normal cells at high concentrations, which may limit its clinical application.
Orientations Futures
1. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with other cancer therapies to enhance their efficacy and reduce side effects.
2. Explore the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of other diseases, such as viral infections.
3. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide as a radioprotective agent in the treatment of cancer.
4. Develop new analogs of N-(2-aminopyridin-3-yl)benzamide with improved efficacy and selectivity for cancer cells.
5. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with immunotherapy for the treatment of cancer.
6. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the prevention of cancer recurrence.
7. Develop new methods for the synthesis of N-(2-aminopyridin-3-yl)benzamide that are more efficient and cost-effective.
8. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of drug-resistant cancers.
9. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of pediatric cancers.
10. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of rare cancers.
Méthodes De Synthèse
The synthesis of N-(2-aminopyridin-3-yl)benzamide involves the reaction of 2-amino-3-cyanopyridine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound suitable for use in research applications.
Applications De Recherche Scientifique
N-(2-aminopyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Propriétés
Nom du produit |
N-(2-aminopyridin-3-yl)benzamide |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(2-aminopyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
Clé InChI |
WDJFDUZGNAXITB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)